6-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol
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Description
6-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol is a chemical compound with the formula C10H16N4O . It is a colorless solid and is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . The reaction involves nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular weight of this compound is 209.25 . The InChI Code is 1S/C9H15N5O/c1-13-2-4-14(5-3-13)9-11-7(10)6-8(15)12-9/h6H,2-5H2,1H3,(H3,10,11,12,15) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C, protected from light, and under nitrogen .Safety and Hazards
The safety information for 6-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol indicates that it is harmful . The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(15)12-10(11-8)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVNVDXDYGVFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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